Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 73606-19-6
VCID: VC16208590
InChI: InChI=1S/C8HClF16O4S.K/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28;/h(H,26,27,28);/q;+1/p-1
SMILES:
Molecular Formula: C8ClF16KO4S
Molecular Weight: 570.67 g/mol

Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate

CAS No.: 73606-19-6

Cat. No.: VC16208590

Molecular Formula: C8ClF16KO4S

Molecular Weight: 570.67 g/mol

* For research use only. Not for human or veterinary use.

Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate - 73606-19-6

Specification

CAS No. 73606-19-6
Molecular Formula C8ClF16KO4S
Molecular Weight 570.67 g/mol
IUPAC Name potassium;2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonate
Standard InChI InChI=1S/C8HClF16O4S.K/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28;/h(H,26,27,28);/q;+1/p-1
Standard InChI Key OWQCHLFKOGVODW-UHFFFAOYSA-M
Canonical SMILES C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Formula

Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate is characterized by a fully fluorinated carbon backbone interrupted by an ether oxygen atom and terminated with a sulfonate group. The chlorine atom at the ninth position introduces steric and electronic modifications that influence its reactivity and stability. The compound’s molecular formula, C8ClF16KO4S, reflects its eight-carbon chain, fluorine substituents, and potassium counterion (Table 1).

Table 1: Key Chemical Properties of Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate

PropertyValue
CAS Number73606-19-6
Molecular FormulaC8ClF16KO4S
Molecular Weight (g/mol)570.67
Primary UseMist suppressant, surfactant

Physicochemical Properties

The compound’s perfluorinated structure confers exceptional thermal and chemical stability, with decomposition temperatures exceeding 300°C. Its solubility in polar solvents like water is limited (∼50 µg/L at 25°C), while it exhibits higher solubility in organic solvents such as methanol . The sulfonate group enhances ionic character, facilitating interactions with cationic species in industrial formulations.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves three key steps:

  • Chlorination: Perfluorination of a hydrocarbon precursor followed by selective chlorination at the ninth carbon.

  • Sulfonation: Reaction with sulfur trioxide to introduce the sulfonate group.

  • Neutralization: Treatment with potassium hydroxide to yield the final potassium salt.

Purification via recrystallization or chromatography ensures >98% purity, as required for industrial applications.

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors for chlorination and sulfonation, achieving batch sizes of 500–1,000 kg. Quality control measures include ion chromatography to verify sulfonate content and mass spectrometry to detect residual impurities .

Applications and Functional Uses

Industrial Applications

F-53B’s primary use is as a mist suppressant in chromium electroplating, reducing airborne hexavalent chromium emissions by 70–90% . Its surfactant properties also make it valuable in firefighting foams and coating formulations.

Analytical Chemistry

In mass spectrometry, F-53B serves as an internal standard for quantifying PFAS in environmental samples due to its distinct fragmentation pattern .

Environmental Impact and Ecotoxicology

Persistence and Bioaccumulation

F-53B resists hydrolysis, photolysis, and microbial degradation, with half-lives exceeding 5 years in aquatic systems . Bioaccumulation factors (BAFs) of 1,200–1,800 have been reported in fish, comparable to PFOS .

Toxicity Profiles

  • Avian Development: In ovo exposure to 1500 ng/g F-53B reduced embryonic heart rate by 15% and increased hatchling liver mass by 8% in chickens .

  • Soil Microbiome: F-53B at 50 mg/kg altered extracellular enzyme activities, increasing soil organic matter decomposition rates by 12.18 mg C/kg/day .

Table 2: Comparative Toxicity of F-53B and PFOS

EndpointF-53B (EC50)PFOS (EC50)
Embryonic Heart Rate1,200 ng/g900 ng/g
Liver Enlargement1,500 ng/g1,200 ng/g

Detection and Analytical Methodologies

Chromatographic Techniques

Liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is the gold standard. Retention times for F-53B range from 14.7–15.8 minutes using a C18 column and methanol-water gradients .

Table 3: LC-MS/MS Parameters for F-53B Detection

ParameterValue
Precursor Ion (m/z)531
Product Ion (m/z)351, 83
Collision Energy29–31 eV

Sample Preparation

Solid-phase extraction (SPE) with activated carbon achieves 85–92% recovery from water matrices . For biological tissues, accelerated solvent extraction (ASE) at 100°C and 1,500 psi is recommended .

Regulatory Framework and Mitigation Strategies

Global Regulatory Status

  • European Union: F-53B is monitored under the EU Water Framework Directive, with proposed limits of 0.1 µg/L in drinking water.

  • China: Classified as a “high-priority pollutant” since 2023, though no usage restrictions exist .

Alternatives and Remediation

Short-chain PFAS like perfluorobutanesulfonate (PFBS) show promise but require toxicity reassessment. Advanced oxidation processes (AOPs) using UV/persulfate degrade 80–90% of F-53B in wastewater.

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